molecular formula C6H8Br2 B14558754 1,1'-Bicyclopropyl, 2,2'-dibromo- CAS No. 62014-98-6

1,1'-Bicyclopropyl, 2,2'-dibromo-

Cat. No.: B14558754
CAS No.: 62014-98-6
M. Wt: 239.94 g/mol
InChI Key: ADGFCESLTXYNJV-UHFFFAOYSA-N
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Description

1,1’-Bicyclopropyl, 2,2’-dibromo- is a halogenated derivative of bicyclopropyl, a compound consisting of two cyclopropane rings

Preparation Methods

The synthesis of 1,1’-Bicyclopropyl, 2,2’-dibromo- typically involves the bromination of bicyclopropyl. One common method includes the reaction of bicyclopropyl with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures to ensure the selective bromination at the 2,2’ positions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1,1’-Bicyclopropyl, 2,2’-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.

    Reduction Reactions: The compound can be reduced to 1,1’-Bicyclopropyl using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1’-Bicyclopropyl, 2,2’-dibromo- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1,1’-Bicyclopropyl, 2,2’-dibromo- exerts its effects involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

1,1’-Bicyclopropyl, 2,2’-dibromo- can be compared with other halogenated cyclopropyl derivatives, such as:

    1,1’-Bicyclopropyl, 2,2’-dichloro-: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    1,1’-Bicyclopropyl, 2,2’-difluoro-: The presence of fluorine atoms imparts unique electronic properties, making it useful in different chemical and biological contexts.

    1,1’-Bicyclopropyl, 2,2’-diiodo-:

Properties

CAS No.

62014-98-6

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1-bromo-2-(2-bromocyclopropyl)cyclopropane

InChI

InChI=1S/C6H8Br2/c7-5-1-3(5)4-2-6(4)8/h3-6H,1-2H2

InChI Key

ADGFCESLTXYNJV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Br)C2CC2Br

Origin of Product

United States

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